molecular formula C14H19FN2O2 B2618869 tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate CAS No. 1211594-30-7

tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate

Cat. No.: B2618869
CAS No.: 1211594-30-7
M. Wt: 266.316
InChI Key: QESNUEHFAWCRMV-UHFFFAOYSA-N
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Description

The compound “tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate” is a fluorinated tetrahydroquinoline derivative featuring a tert-butyl carbamate group at position 1 and an amino substituent at position 4. The fluorine atom at position 7 likely influences electronic properties and bioavailability, while the tert-butyl ester provides steric protection and stability.

Properties

IUPAC Name

tert-butyl 4-amino-7-fluoro-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-7-6-11(16)10-5-4-9(15)8-12(10)17/h4-5,8,11H,6-7,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESNUEHFAWCRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for hydrogenation and fluorination steps, and automated systems for purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors due to its structural features. The fluorine atom enhances its binding affinity and selectivity towards certain biological targets . The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and synthesis of “tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate,” the following table compares it with three structurally related tetrahydroquinoline derivatives from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight Synthesis Yield Melting Point (°C) Rf Value Key Features
tert-butyl4-amino-6-bromo-1,2,3,4-tetrahydroquinoline-1-carboxylate 6-Bromo, 4-amino C₁₄H₁₉BrN₂O₂ 327.22 N/A N/A N/A Bromine enhances reactivity for cross-coupling; higher molecular weight.
(RS)-tert-Butyl 2-[2-(Methoxycarbonyl)phenyl]-1,2,3,4-tetrahydroquinoline-1-carboxylate 2-Methoxycarbonylphenyl C₁₉H₂₃NO₄ 329.39 62% 73–75 0.46 Electron-withdrawing methoxycarbonyl group; moderate melting point.
(RS)-tert-Butyl 2-(4-Bromobenzyl)-2-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxylate 4-Bromobenzyl, 2-phenyl C₂₇H₂₇BrN₂O₂ 503.42 63% 139–141 0.33 Bulky substituents increase melting point; chiral resolution demonstrated.

Key Observations:

Substituent Effects on Molecular Weight and Reactivity: The bromo substituent in the 6-bromo analog (327.22 g/mol) increases molecular weight compared to the target’s estimated ~266.22 g/mol (replacing Br with F). Bromine also offers sites for Suzuki or Ullmann coupling, whereas fluorine enhances electronegativity and metabolic stability .

Synthesis Yields: Yields for analogs with bulky groups (e.g., 62–63% for methoxycarbonylphenyl and bromobenzyl derivatives) suggest moderate efficiency, likely due to steric hindrance from the tert-butyl group or sensitivity of functional groups (e.g., amino) during synthesis .

Physical Properties :

  • Melting Points : Bulky substituents (e.g., bromobenzyl-phenyl in ) correlate with higher melting points (139–141°C vs. 73–75°C for methoxycarbonylphenyl), likely due to enhanced intermolecular interactions or crystallinity.
  • Chromatographic Behavior : Rf values (0.33–0.46) reflect polarity differences; lower Rf (0.33) for bromobenzyl-phenyl indicates higher affinity for the stationary phase .

Chiral Resolution: The bromobenzyl-phenyl analog was resolved using a cellulose-based chiral column (n-hexane:isopropanol = 99:1), suggesting that the target compound’s enantiomers (if present) could be separated via similar methods .

Research Implications

The tert-butyl carbamate group’s stability and the amino/fluoro substituents’ electronic effects position the target compound as a versatile intermediate. Comparisons highlight that:

  • Halogen Position : A 7-fluoro substituent (vs. 6-bromo) may reduce steric bulk while retaining bioactivity.
  • Functionalization Potential: The amino group enables further derivatization (e.g., amidation), akin to bromine’s role in cross-coupling .
  • Synthetic Scalability : Low-temperature lithiation and column chromatography (common in ) are feasible for large-scale production.

Further studies should explore the target’s biological activity, environmental impact, and enantiomeric properties, building on methodologies validated for its analogs.

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